1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde
Description
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Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-1-2-9(11-5-7)13-4-3-8(6-14)12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFKPRKCARUNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N2C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde is . Its structure features a pyrazole ring substituted with a fluoropyridine moiety and an aldehyde functional group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the fluoropyridine group in 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde may enhance its interaction with microbial targets.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde | E. coli | TBD |
| Compound A | S. aureus | TBD |
| Compound B | Pseudomonas aeruginosa | TBD |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds similar to 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde have been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Cytokines
A study demonstrated that a related pyrazole derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard anti-inflammatory drugs . This highlights the potential efficacy of pyrazole derivatives in treating inflammatory conditions.
Anticancer Activity
Recent investigations into pyrazole derivatives have revealed their potential as anticancer agents. Certain compounds have been shown to induce apoptosis in cancer cell lines, possibly through the modulation of cell signaling pathways . The unique structure of 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde may facilitate similar mechanisms.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde | HeLa | TBD |
| Compound C | MCF7 | TBD |
| Compound D | A549 | TBD |
The biological activities of pyrazoles are often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Many pyrazoles inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Modulation of Signaling Pathways : Pyrazoles can affect pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapy.
- Antimicrobial Mechanisms : Interaction with bacterial enzymes or disruption of membrane integrity contributes to their antimicrobial effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
